Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl-
Overview
Description
Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl- is a chemical compound with the molecular formula C15H16ClN3 and a molecular weight of 273.76064 . It is a derivative of guanidine, a strong organic base that exists in various forms in both the natural and synthetic world .
Synthesis Analysis
The synthesis of guanidine derivatives often involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This two-step mechanism is common in the synthesis of benzene derivatives .Molecular Structure Analysis
The molecular structure of Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl- is based on the guanidine core, with additional functional groups attached. The presence of the benzene ring and the chlorobenzyl group contribute to the overall structure of the molecule .Chemical Reactions Analysis
Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl- can undergo various chemical reactions, including electrophilic aromatic substitution . In these reactions, the aromatic ring is retained due to its stability . The reaction involves the attack of the pi bond electrons on the electrophile, forming an arenium ion, which is then deprotonated to reform the aromatic system .properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2,3-dimethylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-12-10(13-2)14-7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHVEDXZLFQDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73-64-3 (sulfate[2:1]) | |
Record name | BW 392C60 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00198996 | |
Record name | BW 392C60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51-13-8 | |
Record name | N-[(2-Chlorophenyl)methyl]-N′,N′′-dimethylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BW 392C60 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BW 392C60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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